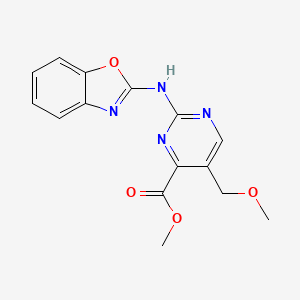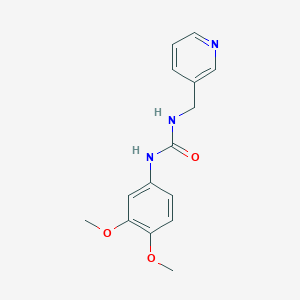
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. DPU-4 belongs to the class of urea-based compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the inhibition of the target enzyme through the formation of a reversible complex. The compound binds to the active site of the enzyme, thereby preventing its normal function. The exact mode of binding and the nature of the interactions between N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and the enzyme vary depending on the specific target enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is its broad-spectrum inhibitory activity against various enzymes, which makes it a promising candidate for the development of multi-targeted drugs. However, its potency and selectivity against specific enzymes may vary, depending on the chemical structure and properties of the target enzyme. Moreover, the synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is relatively complex and requires specialized equipment and expertise, which may limit its widespread use in the laboratory.
未来方向
Despite the significant progress made in the study of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, several important questions remain unanswered. For example, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea against specific target enzymes needs to be elucidated further. Moreover, the pharmacokinetic and pharmacodynamic properties of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea need to be characterized in more detail to facilitate its translation into clinical use. Finally, the potential applications of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea in the treatment of various diseases need to be explored further, including its use as a tool for studying the role of specific enzymes in disease pathogenesis.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is a promising compound with significant potential applications in the field of drug discovery. Its broad-spectrum inhibitory activity against various enzymes, combined with its diverse biochemical and physiological effects, makes it a valuable tool for studying the role of specific enzymes in disease pathogenesis. Further research is needed to fully explore the potential of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and to translate its findings into clinical use.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction between 3,4-dimethoxyaniline and 3-pyridyl isocyanate in the presence of a suitable solvent and catalysts. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product in high yield and purity.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases, phosphodiesterases, and proteases. These enzymes play critical roles in various pathological conditions, such as cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-5-12(8-14(13)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKSUPLPBDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

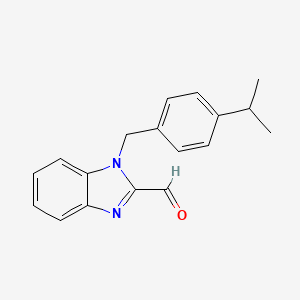
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)
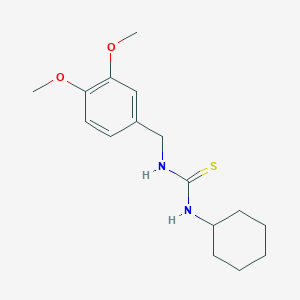
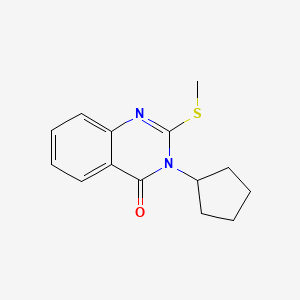
![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)
